![molecular formula C21H25N5O2 B2948317 6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893958-65-1](/img/no-structure.png)

6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

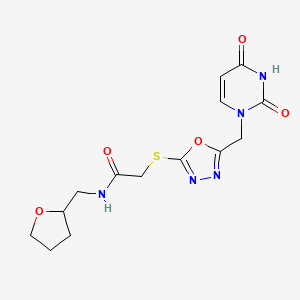

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. One of the methods involves the reaction of 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because the hydrogen can be bound to one or another nitrogen atom .Chemical Reactions Analysis

Imidazole compounds participate in a variety of chemical reactions. For instance, they can undergo a [3 + 2] cycloaddition reaction in the presence of a catalyst like ZnCl2 .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . The dipole moment, melting point, and boiling point of the imidazole ring is 4.8 D in dioxane, 88.9 °C, and 267.8 °C respectively .Scientific Research Applications

Pharmaceutical Applications

Imidazole derivatives are well-known for their pharmacological properties. They are used in the synthesis of various drugs due to their biological activities, such as antibacterial, antifungal, and antiviral properties . The specific compound may be explored for its potential in creating new therapeutic agents that can act as enzyme inhibitors or receptor antagonists.

Agricultural Chemicals

In agriculture, imidazole derivatives serve as fungicides, herbicides, and plant growth regulators . The subject compound could be investigated for its efficacy in protecting crops from fungal infections or in regulating plant growth, which could lead to enhanced agricultural productivity.

Industrial Chemistry

Imidazole compounds are utilized in industrial applications, particularly in the synthesis of polymers and resins due to their ability to act as curing agents . The compound “6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” might be valuable in developing new materials with improved properties like thermal stability and mechanical strength.

Environmental Science

In environmental science, imidazole derivatives are used for the remediation of pollutants and as catalysts in green chemistry applications . The compound could be part of studies aimed at reducing environmental pollution through the development of more efficient and less toxic catalysts.

Synthetic Organic Chemistry

The versatility of imidazole makes it a valuable building block in synthetic organic chemistry. It is involved in various synthetic routes, including multicomponent reactions that are crucial for constructing complex molecules . This compound could be used to synthesize novel organic molecules with potential applications in medicinal chemistry.

Material Science

Imidazole derivatives are known to contribute to the advancement of material science, particularly in the creation of functional materials like ionic liquids and conductive polymers . Research into the compound “6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” could lead to the discovery of new materials with unique electrical or optical properties.

Safety And Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione' involves the condensation of 4-butylbenzaldehyde with ethyl acetoacetate to form 4-butyl-2-methyl-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione.", "Starting Materials": [ "4-butylbenzaldehyde", "ethyl acetoacetate", "guanidine" ], "Reaction": [ "Step 1: Condensation of 4-butylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 4-butyl-2-methyl-3-oxobutanoic acid ethyl ester.", "Step 2: Reaction of 4-butyl-2-methyl-3-oxobutanoic acid ethyl ester with guanidine in the presence of a catalyst such as p-toluenesulfonic acid to form 6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione." ] } | |

CAS RN |

893958-65-1 |

Product Name |

6-(4-Butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

Molecular Formula |

C21H25N5O2 |

Molecular Weight |

379.464 |

IUPAC Name |

6-(4-butylphenyl)-4-methyl-2-prop-2-enyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C21H25N5O2/c1-4-6-7-15-8-10-16(11-9-15)24-13-14-25-17-18(22-20(24)25)23(3)21(28)26(12-5-2)19(17)27/h5,8-11H,2,4,6-7,12-14H2,1,3H3 |

InChI Key |

HVXIZFADVOSPOQ-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2948237.png)

![Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2948241.png)

![3-Fluorosulfonyloxy-5-[(4-methyloxolan-2-yl)methylcarbamoyl]pyridine](/img/structure/B2948242.png)

![ethyl 3-carbamoyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2948248.png)

![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2948249.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948252.png)

![Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2948253.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide](/img/structure/B2948256.png)